HLA-B*2702 Binding: Amh vs. Cysteine
In a radiometric competition binding assay using soluble HLA‑B*2702 depleted of endogenous peptides, the Amh‑substituted nonapeptide RAmhYQKSTEL bound the MHC class I molecule with a KD only 2‑ to 5‑fold higher than the native arginine‑containing reference peptide RRYQKSTEL (KD 4.3 ± 1.2 × 10⁻⁸ M). By contrast, the cysteine‑substituted variant RCYQKSTEL exhibited a >100‑fold reduction in affinity relative to the native peptide. The homocysteine‑substituted peptide RHcYQKSTEL performed comparably to Amh, with a 2‑ to 5‑fold reduction [1]. These data were derived from competition curves where unlabeled peptides displaced ³H‑RRYQKSTEL, and KD values were calculated via Scatchard analysis [2].
Cysteine (P2): >100× loss
| Evidence Dimension | Binding affinity to HLA-B*2702 (KD ratio vs. native RRYQKSTEL) |
|---|---|
| Target Compound Data | RAmhYQKSTEL (Amh at P2): 2- to 5-fold reduction in affinity (KD ~8.6-21.5 × 10⁻⁸ M inferred) |
| Comparator Or Baseline | RCYQKSTEL (cysteine at P2): >100-fold reduction; RHcYQKSTEL (homocysteine at P2): 2- to 5-fold reduction; RRYQKSTEL (native Arg at P2): KD 4.3 × 10⁻⁸ M |
| Quantified Difference | Amh retains ~20-50% of native binding; cysteine retains <1% |
| Conditions | Soluble HLA-B*2702, ³H-RRYQKSTEL radioligand competition, 0.8 μM tracer, 2.0 μM protein, overnight incubation at room temperature |
Why This Matters
For researchers designing HLA-B27 peptide antagonists or studying MHC restriction, Amh provides a thiol handle at P2 that preserves near-native affinity, while the canonical cysteine substitution abolishes binding, making Amh the only viable thiol-bearing option in this context.
- [1] Raghavan, M., Lebrón, J. A., Johnson, J. L., & Bjorkman, P. J. (1996). Extended repertoire of permissible peptide ligands for HLA‑B*2702. Protein Science, 5(10), 2080–2088. Table 1 and pp. 2083–2084. View Source
- [2] Raghavan, M., et al. (1996). Protein Science, 5, 2080–2088. Materials and methods: Scatchard analysis and competition binding assay. View Source
